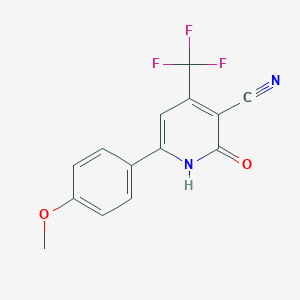
Hydron;sulfanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydron sulfide (H2S) is a colorless gas that is commonly known for its unpleasant odor of rotten eggs. However, in recent years, it has been discovered that H2S plays an important role in various physiological and biochemical processes in the body. This has led to an increase in research on H2S and its potential applications in medicine and other fields.
Mecanismo De Acción
Hydron;sulfanide exerts its effects through various mechanisms, including the modulation of ion channels, the activation of enzymes, and the regulation of gene expression. Hydron;sulfanide has been found to interact with various proteins and enzymes, including potassium channels, cytochrome c oxidase, and nitric oxide synthase.
Efectos Bioquímicos Y Fisiológicos
Hydron;sulfanide has been found to have various biochemical and physiological effects, including its role in vasodilation, regulation of blood pressure, and anti-inflammatory effects. Hydron;sulfanide has also been found to have antioxidant properties and to play a role in the regulation of cell proliferation and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Hydron;sulfanide has various advantages for use in lab experiments, including its low cost, ease of synthesis, and ability to penetrate cell membranes. However, Hydron;sulfanide is also highly reactive and can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on Hydron;sulfanide, including its use as a therapeutic agent for various diseases, its potential for use in regenerative medicine, and its role in aging and longevity. Further research is also needed to better understand the mechanisms of action of Hydron;sulfanide and its potential applications in various fields.
In conclusion, Hydron;sulfanide is a promising area of research with many potential applications in medicine and other fields. Further research is needed to fully understand the mechanisms of action of Hydron;sulfanide and its potential applications, but the current evidence suggests that Hydron;sulfanide has many beneficial effects on the body and has the potential to be a valuable therapeutic agent.
Métodos De Síntesis
Hydron;sulfanide can be synthesized through various methods, including the reaction of sulfur with hydrogen gas, the reaction of metal sulfides with acid, and the decomposition of organic matter. The most commonly used method for Hydron;sulfanide synthesis is the reaction of sulfur with hydrogen gas, which produces Hydron;sulfanide and is catalyzed by metal oxides.
Aplicaciones Científicas De Investigación
Hydron;sulfanide has been found to have various applications in scientific research, including its use as a signaling molecule in the cardiovascular system, its role in regulating inflammation, and its potential as a therapeutic agent for various diseases. Hydron;sulfanide has also been studied for its potential use in cancer treatment and as a neuroprotective agent.
Propiedades
Número CAS |
156320-25-1 |
|---|---|
Nombre del producto |
Hydron;sulfanide |
Fórmula molecular |
H2S |
Peso molecular |
34.08 g/mol |
Nombre IUPAC |
hydron;sulfanide |
InChI |
InChI=1S/H2S/h1H2 |
Clave InChI |
RWSOTUBLDIXVET-UHFFFAOYSA-N |
SMILES |
[H+].[SH-] |
SMILES canónico |
[H+].[SH-] |
Punto de ebullición |
-76.59 °F at 760 mm Hg (EPA, 1998) -60.33 °C -60 °C -76.59°F -77°F |
Color/Form |
Colorless gas [Shipped as a liquefied compressed gas]. |
Densidad |
0.916 at -76 °F (EPA, 1998) d -60 0.99 1.5392 g/L at 0 °C at 760 mm Hg; Gas: 1.19 (Air = 1.00) Relative density (water = 1): 0.92 0.916@76°F 1.19(relative gas density) |
Punto de inflamación |
Flammable gas NA (Gas) |
melting_point |
-121.9 °F (EPA, 1998) Mp -82.9 ° -85.49 °C -85.49°C -85 °C -121.88°F -122°F |
Otros números CAS |
7704-34-9 7783-06-4 |
Descripción física |
Hydrogen sulfide appears as a colorless gas having a strong odor of rotten eggs. Boiling point -60.2°C. Shipped as a liquid confined under its own vapor pressure. Density (liquid) 8.3 lb / gal. Contact with the unconfined liquid can cause frostbite by evaporative cooling. Gas is very toxic by inhalation. Fatigues the sense of smell which cannot be counted on to warn of the continued presence of the gas. Prolonged exposure of closed containers to heat may result in their violent rupturing and rocketing. Rate of onset: Immediate & Delayed Persistence: Minutes to hours Odor threshold: 0.1 ppm Source/use/other hazard: Disinfectant lubricant/oils; interm for HC manufacture; deadens sense of smell. GasVapor; GasVapor, Liquid; Liquid Liquid COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR OF ROTTEN EGGS. Flammable, poisonous, colorless gas with a strong odor of rotten eggs. Colorless gas with a strong odor of rotten eggs. [Note: Sense of smell becomes rapidly fatigued & can NOT be relied upon to warn of the continuous presence of H2S. Shipped as a liquefied compressed gas.] |
Pictogramas |
Flammable; Acute Toxic; Environmental Hazard |
Números CAS relacionados |
13465-07-1 (H2S2) |
Vida útil |
Water solns of H2S are not stable, absorbed oxygen causes the formation of elemental sulfur, and the solns become turbid rapidly. |
Solubilidad |
0.4 % (NIOSH, 2016) 3.74 mg/mL at 21 °C 1 g dissolves in 94.3 ml absolute alcohol at 20 °C; 1 g dissolves in 48.5 mL ether at 20 °C In water, 3980 mg/L at 20 °C Soluble in glycerol, gasoline, kerosene, carbon disulfide, crude oil. Soluble in certain polar organic solvents, notably methanol, acetone, propylene carbonate, sulfolane, tributyl phosphate, various glycols, and glycol ethers. N-Methylpyrrolidine dissolves 49 ml/g at 20 °C at atmospheric pressure. Solubility in water, g/100ml at 20 °C: 0.5 0.4% |
Sinónimos |
Hydrogen Sulfide Hydrogen Sulfide (H2(Sx)) Hydrogen Sulfide (H2S2) Hydrogen Sulfide (H2S3) Sulfide, Hydrogen |
Densidad de vapor |
1.19 (EPA, 1998) (Relative to Air) 1.189 (Air = 1) Relative vapor density (air = 1): 1.19 1.09 |
Presión de vapor |
15200 mm Hg at 77.9 °F (EPA, 1998) 1.36X10+4 mm Hg at 20 °C Vapor pressure, kPa at 20 °C: 1880 15200 mmHG at -77.9°F 17.6 atm |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



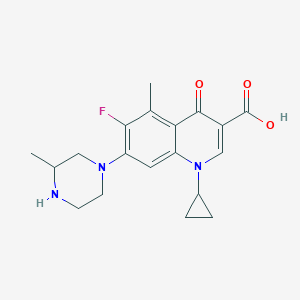
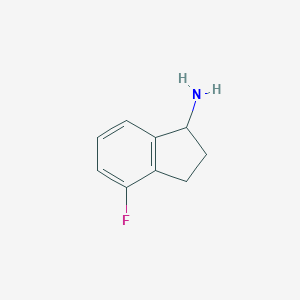

![3-[4-(2-Hydroxyethyl)phenyl]propan-1-OL](/img/structure/B136143.png)
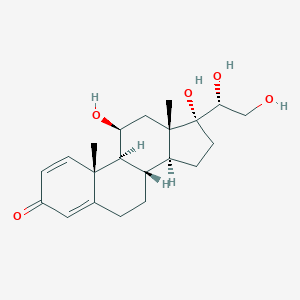
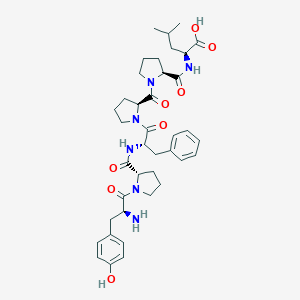

![[(6Ar,10aR)-1-[tert-butyl(dimethyl)silyl]oxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-9-yl]methanol](/img/structure/B136151.png)
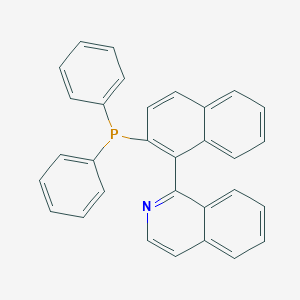
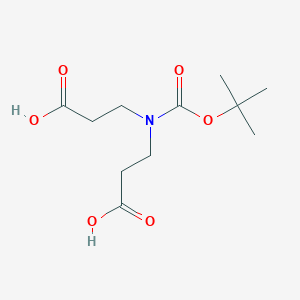
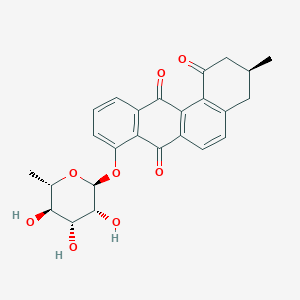
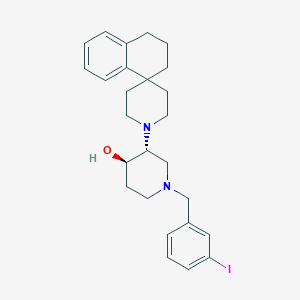
![benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate](/img/structure/B136169.png)
